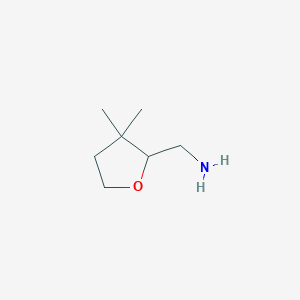
1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)urea” is a complex organic molecule. It contains a pyrrolidinone ring, which is a five-membered lactam (a cyclic amide). This structure is a common feature in many pharmaceuticals and biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques can provide detailed information about the arrangement of atoms within the molecule and the types of bonds present.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out. For example, the pyrrolidinone ring could potentially undergo reactions at the carbonyl group or at the nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its specific molecular structure. These properties could include its solubility in various solvents, its melting point and boiling point, and its reactivity with other chemicals .Scientific Research Applications
Urea Biosensors
Recent advances in biosensors for detecting and quantifying urea concentration highlight urea's critical role in various fields such as healthcare, fisheries, dairy, food preservation, and agriculture. Urea biosensors utilize enzyme urease as a bioreceptor, and recent research has focused on enhancing their sensitivity and longevity using materials like nanoparticles, conducting polymers, and carbon materials. This comprehensive study aims to provide a cumulative overview of urea biosensors' sensing parameters, offering a valuable resource for researchers across multiple disciplines (S. Botewad et al., 2021).
Drug Design Applications
Ureas exhibit unique hydrogen-binding capabilities, making them crucial for drug-target interactions. This review discusses urea derivatives as modulators of various biological targets, highlighting their role in enhancing the selectivity, stability, toxicity, and pharmacokinetic profile of lead molecules. The insights provided affirm the significance of urea in medicinal chemistry, encouraging its further exploration as a structural motif in drug design (A. Jagtap et al., 2017).
Hydrogen Carrier Potential
Urea has been proposed as a sustainable and safe hydrogen carrier, offering a solution to future hydrogen supply challenges. Its attributes include non-toxicity, stability, ease of transport and storage, and the potential for rapid implementation due to existing infrastructure. This perspective discusses urea's feasibility as a hydrogen source, emphasizing the need for focused research to exploit these sustainable routes (A. Rollinson et al., 2011).
Environmental and Agricultural Significance
Urease inhibitors have garnered interest for their potential in treating infections and reducing environmental pollution associated with urea-based fertilizers. This patent review explores various urease inhibitors, their applications in medicine, and the possibilities of using herbal extracts as natural urease inhibitors, highlighting the unexplored potential of urease inhibition in both health and environmental protection (Paulina Kosikowska & Łukasz Berlicki, 2011).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c1-8-3-4-11(5-9(8)2)16-7-10(6-12(16)17)15-13(14)18/h3-5,10H,6-7H2,1-2H3,(H3,14,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWPNSECRULYWJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[benzyl(ethyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2476087.png)
![4-(2-((3-(3-Methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzamide](/img/structure/B2476090.png)




![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(benzo[d][1,3]dioxol-5-yl)oxalamide](/img/structure/B2476098.png)

![N-(2-bromophenyl)-2-[(6-ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide](/img/structure/B2476102.png)
![2-(2-fluorophenoxy)-N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2476104.png)


![5-[(3-Chlorophenoxy)methyl]thiophene-2-carboxylic acid](/img/structure/B2476109.png)
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]amino]methyl]furan-2-carboxylic acid](/img/structure/B2476110.png)